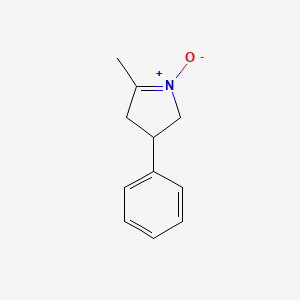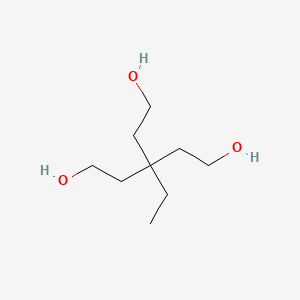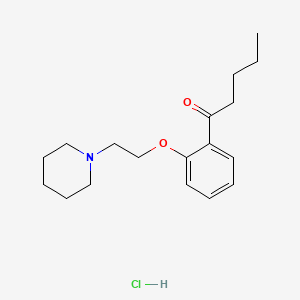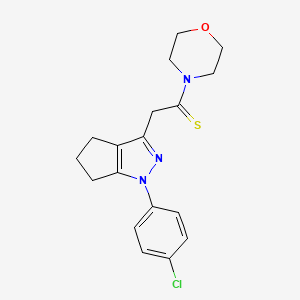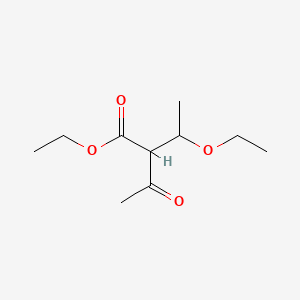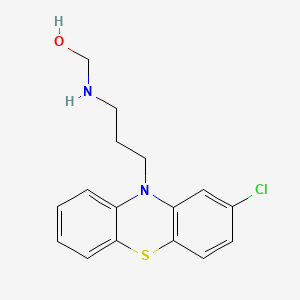
10H-Phenothiazine-10-propanamine, 2-chloro-N-hydroxy-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazine-10-propanamine, 2-chloro-N-hydroxy-N-methyl- is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-propanamine, 2-chloro-N-hydroxy-N-methyl- typically involves multiple steps, starting with the preparation of the phenothiazine core. The core can be synthesized through the cyclization of diphenylamine with sulfur. Subsequent steps involve the introduction of the propanamine side chain, chlorination, and methylation. The hydroxyl group is introduced through a hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
10H-Phenothiazine-10-propanamine, 2-chloro-N-hydroxy-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
10H-Phenothiazine-10-propanamine, 2-chloro-N-hydroxy-N-methyl- has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 10H-Phenothiazine-10-propanamine, 2-chloro-N-hydroxy-N-methyl- involves its interaction with various molecular targets. The compound may bind to specific receptors or enzymes, altering their activity. This can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Prochlorperazine: Used to control severe nausea and vomiting.
Perphenazine: Employed in the treatment of schizophrenia.
Uniqueness
10H-Phenothiazine-10-propanamine, 2-chloro-N-hydroxy-N-methyl- is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. Its combination of a chloro group, hydroxyl group, and methylated amine side chain differentiates it from other phenothiazine derivatives, potentially leading to unique biological activities and industrial uses.
Eigenschaften
CAS-Nummer |
13409-68-2 |
|---|---|
Molekularformel |
C16H17ClN2OS |
Molekulargewicht |
320.8 g/mol |
IUPAC-Name |
[3-(2-chlorophenothiazin-10-yl)propylamino]methanol |
InChI |
InChI=1S/C16H17ClN2OS/c17-12-6-7-16-14(10-12)19(9-3-8-18-11-20)13-4-1-2-5-15(13)21-16/h1-2,4-7,10,18,20H,3,8-9,11H2 |
InChI-Schlüssel |
UXYUBLRYQVDGKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCNCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


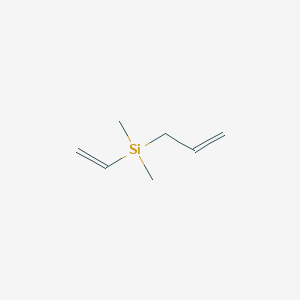

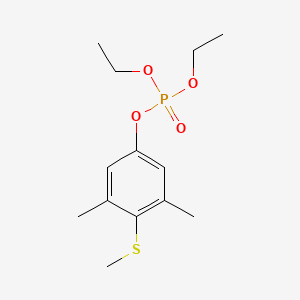



![(1R,7R)-Bicyclo[5.1.0]octane](/img/structure/B14714500.png)
![Prop-2-en-1-yl 2-{3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-5-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14714501.png)
